2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O4S/c1-28-18-8-7-16(11-17(18)21)22-19(25)13-24-10-2-9-23(29(24,26)27)12-14-3-5-15(20)6-4-14/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNDIFHSEAEXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-methoxyphenyl)acetamide (CAS No. 931362-94-6) is an organic molecule notable for its complex structure and potential biological activities. Characterized by a thiadiazinan ring and various substituents, this compound has garnered interest in medicinal chemistry due to its possible antimicrobial, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 442.4 g/mol. Its structural features include:
- Thiadiazinan Ring : A six-membered ring containing nitrogen and sulfur.
- Chlorobenzyl Group : Enhances biological activity due to its electron-withdrawing properties.
- Acetamide Functional Group : Contributes to the compound's reactivity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The presence of the chlorobenzyl group is believed to enhance its ability to disrupt bacterial cell walls.
Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties. In vitro studies have indicated a reduction in pro-inflammatory cytokines when cells are treated with this compound, hinting at its potential use in treating inflammatory diseases.
Analgesic Activity
The analgesic effects of this compound have been observed in animal models. It appears to modulate pain pathways, potentially through interactions with specific receptors involved in pain perception.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with various enzymes and receptors involved in metabolic pathways related to inflammation and infection control.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 4-Chlorobenzamide | Contains a chlorobenzene moiety | Antimicrobial activity |
| Thiadiazole Derivatives | Similar thiadiazole ring | Known for antifungal properties |
| N-(4-Chlorophenyl)acetamide | Acetamide with chlorophenyl | Analgesic properties |
The unique combination of the thiadiazinan ring along with specific substituents (like the methoxy group) distinguishes this compound from others by potentially enhancing its selectivity and efficacy against specific biological targets.
Case Studies
- Antimicrobial Activity Study : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, suggesting strong anti-inflammatory effects.
- Pain Management Trial : In a study involving nociceptive pain models in rodents, the compound demonstrated a reduction in pain responses comparable to standard analgesics like ibuprofen.
Pharmacokinetics and Toxicology
Further research is necessary to elucidate the pharmacokinetic profile of this compound. Preliminary data suggest favorable absorption characteristics; however, detailed studies on bioavailability, metabolic pathways, and excretion are essential for understanding its therapeutic potential fully.
Toxicological assessments must also be conducted to evaluate safety profiles and any potential side effects associated with long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
